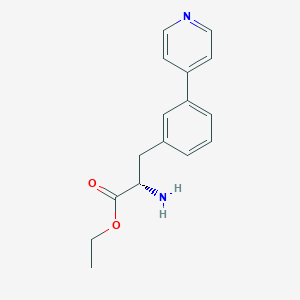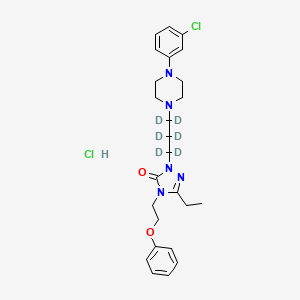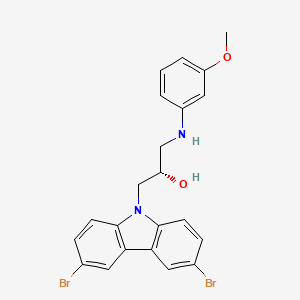![molecular formula C23H30ClNO3 B8150267 (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B8150267.png)
(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ADL 08-0011 (塩酸塩) は、μ-オピオイド受容体拮抗薬アルビモパンの活性代謝物です。これは、腸内細菌叢によるアミド加水分解によってアルビモパンから生成されます。 ADL 08-0011 は、μ-オピオイド受容体に対する高い親和性を有するμ-オピオイド受容体拮抗薬であり、κ-およびδ-オピオイド受容体に対して選択性を示します .
準備方法
ADL 08-0011 (塩酸塩) は、腸内細菌叢によるアミド加水分解によりアルビモパンから合成されます . 合成経路には、胃腸管内の酵素プロセスによるアルビモパンからADL 08-0011への変換が含まれます。 反応条件には、通常、アルビモパンのアミド結合の加水分解を促進する腸内細菌叢によって生成される特定の酵素の存在が含まれます .
化学反応の分析
ADL 08-0011 (塩酸塩) は、そのアミド結合のために、主に加水分解反応を起こします。この化合物は、生理学的条件下で安定しており、酸化または還元反応を容易に起こしません。 アルビモパンからADL 08-0011への加水分解に使用される一般的な試薬には、腸内細菌叢によって生成される特定の酵素が含まれます .
アルビモパンの加水分解から形成される主要な生成物はADL 08-0011 (塩酸塩) であり、これは母体化合物の薬理活性を保持しています .
科学研究への応用
ADL 08-0011 (塩酸塩) は、特に薬理学および毒性学の分野で、いくつかの科学研究への応用があります。これは、μ-オピオイド受容体拮抗薬の薬力学および薬物動態を研究するための研究ツールとして使用されています。 この化合物は、薬物代謝における腸内細菌叢の役割と、オピオイド受容体拮抗薬の胃腸運動への影響を調査する研究にも使用されています .
医学では、ADL 08-0011 (塩酸塩) は、オピオイド誘発性腸機能不全を含む状態における潜在的な治療的応用について研究されています。 また、前臨床モデルで使用され、新しいオピオイド受容体拮抗薬の有効性と安全性を評価しています .
科学的研究の応用
ADL 08-0011 (hydrochloride) has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a research tool to study the pharmacodynamics and pharmacokinetics of μ-opioid receptor antagonists. The compound is also utilized in studies investigating the role of gut microbiota in drug metabolism and the effects of opioid receptor antagonists on gastrointestinal motility .
In medicine, ADL 08-0011 (hydrochloride) is studied for its potential therapeutic applications in conditions involving opioid-induced bowel dysfunction. It is also used in preclinical models to evaluate the efficacy and safety of new opioid receptor antagonists .
作用機序
ADL 08-0011 (塩酸塩) は、胃腸管のμ-オピオイド受容体に競合的に結合することで作用を発揮します。この結合は、内因性オピオイドによるこれらの受容体の活性化を阻止し、それによりオピオイド誘発性の胃腸運動の抑制を軽減します。 この化合物は、κ-およびδ-オピオイド受容体よりもμ-オピオイド受容体に対して高い選択性を示し、結合親和性(Ki値)はそれぞれ0.25 nM、15.8 nM、および31.6 nMです .
ADL 08-0011 (塩酸塩) の分子標的は、腸神経系にあるμ-オピオイド受容体を含みます。 その作用機序に関与する経路は、主に胃腸運動の調節と、オピオイド誘発性腸機能不全の逆転に関連しています .
類似化合物との比較
ADL 08-0011 (塩酸塩) は、メチルナルトレキソンやナロキソンなどの他のμ-オピオイド受容体拮抗薬に似ています。 これは、アルビモパンの活性代謝物であり、腸内細菌叢による酵素的加水分解によって生成されるという点でユニークです .
メチルナルトレキソン: オピオイド誘発性便秘の治療に使用される別のμ-オピオイド受容体拮抗薬。ADL 08-0011とは異なり、メチルナルトレキソンは酵素的加水分解によって生成されず、化学構造が異なります。
ADL 08-0011 (塩酸塩) は、μ-オピオイド受容体に対する高い選択性と、腸内細菌叢を含むユニークな生成方法によって際立っています .
特性
IUPAC Name |
(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18;/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27);1H/t17-,19-,23+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNZFXKSUXOYEJ-HWHKPKNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-ethyl 2-amino-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150201.png)
![(S)-ethyl 2-amino-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150202.png)


![[(2R,3R,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B8150239.png)



![4-(4-Acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8150285.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8150292.png)

![(R)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate](/img/structure/B8150304.png)
![(R)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150313.png)
![(R)-ethyl 2-amino-3-(3'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150325.png)
